molecular formula C10H9ClO B6323117 4-(3-Chlorophenyl)but-3-yn-2-ol CAS No. 265661-01-6

4-(3-Chlorophenyl)but-3-yn-2-ol

Cat. No.: B6323117
CAS No.: 265661-01-6
M. Wt: 180.63 g/mol
InChI Key: KYIGKXWPMLPKEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chlorophenyl)but-3-yn-2-ol can be synthesized through the alkynylation of arylacetylenes with ketones. One efficient method involves the use of tert-butyl potassium (tert-BuOK) as a promoter under solvent-free conditions . The reaction typically proceeds as follows:

  • A mixture of terminal alkyne (e.g., phenylacetylene), tert-BuOK, and a carbonyl compound (e.g., acetophenone) is placed into a reaction flask at room temperature.
  • The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
  • The product is then purified through standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale alkynylation reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triple bond can be reduced to form a double or single bond.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Chlorophenyl)but-3-yn-2-one

    Reduction: 4-(3-Chlorophenyl)but-3-en-2-ol or 4-(3-Chlorophenyl)butan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(3-Chlorophenyl)but-3-yn-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)but-3-yn-2-ol
  • 2-Methyl-4-phenyl-but-3-yn-2-ol
  • ®-but-3-yn-2-ol

Uniqueness

4-(3-Chlorophenyl)but-3-yn-2-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

4-(3-chlorophenyl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIGKXWPMLPKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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